Ethyl 2-(4-bromo-3-fluorophenyl)acetate
Overview
Description
Ethyl 2-(4-bromo-3-fluorophenyl)acetate is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is often used in organic synthesis and has various applications in scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(4-bromo-3-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-3-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-bromo-3-fluorophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones under specific conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Substitution: Formation of substituted phenylacetates.
Reduction: Formation of alcohols.
Oxidation: Formation of acids or ketones.
Scientific Research Applications
Ethyl 2-(4-bromo-3-fluorophenyl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromo-3-fluorophenyl)acetate involves its interaction with specific molecular targets. The bromine and fluorine substituents on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
- Ethyl 2-(4-bromo-2-fluorophenyl)acetate
- Ethyl 2-(4-chloro-3-fluorophenyl)acetate
- Ethyl 2-(4-bromo-3-chlorophenyl)acetate
Comparison: Ethyl 2-(4-bromo-3-fluorophenyl)acetate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can result in different chemical reactivity and biological activity compared to its analogs. For instance, the presence of fluorine can enhance the compound’s lipophilicity and metabolic stability .
Properties
IUPAC Name |
ethyl 2-(4-bromo-3-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJBHWNZBXGCQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1296223-82-9 | |
Record name | ethyl 2-(4-bromo-3-fluorophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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